(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid is a highly fluorinated organophosphorus compound. It is characterized by the presence of a long perfluorinated alkyl chain attached to a phosphonic acid group. This compound is known for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid typically involves the reaction of a perfluorinated alkyl iodide with a phosphonic acid derivative. One common method is the reaction of perfluorononyl iodide with triethyl phosphite under reflux conditions, followed by hydrolysis to yield the desired phosphonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide or phosphine.
Substitution: The fluorinated alkyl chain can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Phosphine oxides or phosphines.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance.
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to investigate the bioaccumulation and toxicity of perfluorinated substances.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its hydrophobic nature allows it to interact with lipid membranes, making it a candidate for targeted drug delivery applications.
Industry
Industrially, this compound is used in the production of water and oil-repellent coatings. Its high resistance to chemical degradation makes it suitable for use in harsh environments, such as in the aerospace and automotive industries.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid involves its interaction with molecular targets through its fluorinated alkyl chain and phosphonic acid group. The fluorinated chain imparts hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic surfaces. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
Uniqueness
Compared to similar compounds, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid has a longer fluorinated alkyl chain, which enhances its hydrophobicity and thermal stability. The presence of the phosphonic acid group also provides unique chemical reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
23068-11-3 |
---|---|
Molecular Formula |
C9H6F15O3P |
Molecular Weight |
478.09 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononylphosphonic acid |
InChI |
InChI=1S/C9H6F15O3P/c10-3(11,1-2-28(25,26)27)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1-2H2,(H2,25,26,27) |
InChI Key |
XVQMYDZWOXOBMD-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.